DIETHYL-2,5-DIOXOBICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLATE
Description
Properties
IUPAC Name |
diethyl (1S,4S)-2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-3-19-11(17)13-5-6-14(8-9(13)15,10(16)7-13)12(18)20-4-2/h3-8H2,1-2H3/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMZQKZRZQCGJV-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1=O)(C(=O)C2)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]12CC[C@](CC1=O)(C(=O)C2)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL-2,5-DIOXOBICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLATE typically involves the reaction of bicyclo[2.2.2]octane-1,4-dicarboxylic acid with diethyl oxalate under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the diethyl ester groups. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
DIETHYL-2,5-DIOXOBICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Organic Synthesis
Diethyl-2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate is primarily utilized as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, such as:
- Diels-Alder Reactions : This compound can act as a dienophile due to its electron-withdrawing dicarbonyl groups, facilitating the formation of cyclohexene derivatives.
- Michael Additions : It can serve as a Michael acceptor in reactions with nucleophiles, leading to the synthesis of complex organic molecules.
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic applications:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways. Research indicates that modifications to the dioxobicyclo structure can enhance biological activity against specific tumor types.
Case Study: Anticancer Activity
A study conducted on modified derivatives of diethyl-2,5-dioxobicyclo[2.2.2]octane demonstrated significant cytotoxic effects on human cancer cell lines. The mechanism was attributed to the compound's ability to disrupt mitochondrial function and promote oxidative stress within the cells.
Catalysis
This compound is also employed as a catalyst in various reactions:
- Polymerization Reactions : It acts as a catalyst in the polymerization of certain monomers, contributing to the production of polyesters and other polymeric materials.
- Balis-Hillman Reaction : This compound can function as a complexing ligand in this reaction, enhancing the efficiency of carbon-carbon bond formation.
Material Science
In material science, diethyl-2,5-dioxobicyclo[2.2.2]octane is investigated for its role in developing advanced materials:
- Coatings and Films : Its ability to form stable films makes it suitable for use in protective coatings and surface treatments.
Summary of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Intermediate for Diels-Alder and Michael reactions |
| Medicinal Chemistry | Potential anticancer agent |
| Catalysis | Catalyst for polymerization and Balis-Hillman reactions |
| Material Science | Development of coatings and films |
Mechanism of Action
The mechanism of action of DIETHYL-2,5-DIOXOBICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The ester groups can undergo hydrolysis, releasing active carboxylic acids that interact with cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Differences
| Compound Name | CAS No. | Core Structure | Substituents | Functional Groups |
|---|---|---|---|---|
| DIETHYL-2,5-DIOXOBICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLATE | 843-59-4 | Bicyclo[2.2.2]octane | Ethyl esters at C1, C4 | Two ketone (dioxo) groups |
| DIMETHYL 1,4-DIMETHYL-7-OXABICYCLO[2.2.1]HEPTA-2,5-DIENE-2,3-DICARBOXYLATE | L163457 | Bicyclo[2.2.1]heptene | Methyl esters, methyl groups | Epoxide (7-oxa), conjugated diene |
| 1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane | N/A | Bicyclo[4.3.0]nonane | Nitrogen atoms (diaza) | Two ketone groups |
| Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | 6289-46-9 | Cyclohexane | Methyl esters | Two ketone groups |
Key Observations :
- Ring Strain : The bicyclo[2.2.2]octane core in the target compound is less strained compared to bicyclo[2.2.1]heptene derivatives, enhancing thermal stability .
- Electron Density : The absence of heteroatoms (e.g., nitrogen in diaza compounds) reduces polarity, favoring applications in hydrophobic MOF matrices .
- Functional Groups : Ethyl esters in the target compound may offer slower hydrolysis rates compared to methyl esters (e.g., CAS 6289-46-9), impacting reactivity in synthesis .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Insights :
- Solubility : The target compound’s lower XLogP3 (0.5) compared to CAS 6289-46-9 suggests better aqueous solubility, advantageous for solution-phase reactions .
- Thermal Stability : Higher melting point (108°C) than many bicyclo derivatives indicates robustness in high-temperature applications .
Table 3: Functional Comparisons
Critical Analysis :
- MOF Performance : The target compound’s bicyclo[2.2.2]octane linker in NU-403 MOFs demonstrates superior stability compared to terephthalate-based UiO-66, attributed to reduced ligand flexibility .
- Bioactivity Gap : Unlike diaza-dioxo derivatives (), the target compound lacks nitrogen atoms, which are critical for antimicrobial activity .
Biological Activity
Diethyl-2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate (CAS No. 843-59-4) is a bicyclic compound with significant potential in various biological applications. Its unique structural properties lend it to diverse interactions within biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C14H18O6
- Molecular Weight : 282.29 g/mol
- Melting Point : 111 °C
- Boiling Point : 393.0 ± 42.0 °C (predicted)
- Density : 1.320 ± 0.06 g/cm³ (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound's dioxo and dicarboxylate functionalities are believed to play a crucial role in its reactivity and interaction with biomolecules.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties, particularly against certain types of cancer cells such as breast and colon cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, which are critical pathways in cancer treatment.
Enzyme Inhibition
The compound has been identified as an inhibitor of specific enzymes involved in metabolic processes. For instance, it has shown inhibitory effects on enzymes like acetylcholinesterase, which is significant for conditions such as Alzheimer's disease.
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for diethyl-2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate, and how can yield be improved?
- Methodological Answer : The compound can be synthesized via esterification of bicyclo[2.2.2]octane-1,4-dicarboxylic acid derivatives. Evidence suggests using diethyl esterification under acidic catalysis (e.g., sulfuric acid) with controlled reflux conditions to minimize side reactions . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of the diacid precursor to ethanol. Purification via recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) improves yield .
Q. How can the stereochemical and structural integrity of this bicyclic compound be validated post-synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the bicyclo[2.2.2]octane framework. Key diagnostic signals include deshielded carbonyl carbons (~170 ppm in ¹³C NMR) and characteristic splitting patterns for the bridgehead protons in ¹H NMR . X-ray crystallography is recommended for unambiguous stereochemical confirmation, as seen in related bicyclo[2.2.2]octane dicarboxylate derivatives .
Advanced Research Questions
Q. What role does the 2,5-dioxo moiety play in modulating electronic properties for materials science applications?
- Methodological Answer : The electron-deficient dioxo groups enhance the compound’s ability to act as a π-acceptor in coordination chemistry. For example, in polymer synthesis, this moiety can stabilize charge-transfer complexes, as observed in anion-exchange membranes functionalized with bicyclo[2.2.2]octane derivatives . Computational studies (DFT) are advised to map electron density distribution and predict reactivity in supramolecular assemblies .
Q. How does this compound perform as a precursor for catalytic systems, particularly in cross-coupling reactions?
- Methodological Answer : The bicyclo[2.2.2]octane scaffold provides rigidity, which can enhance catalytic selectivity. Experimental protocols involve derivatizing the ester groups to generate ligands for transition-metal catalysts (e.g., palladium or nickel). Comparative studies with analogous bicyclo[2.2.1] systems reveal improved thermal stability due to reduced ring strain . Kinetic analysis (e.g., UV-Vis monitoring of reaction intermediates) is critical for evaluating catalytic turnover .
Q. What strategies mitigate hydrolytic instability of the ester groups under physiological or aqueous conditions?
- Methodological Answer : Hydrolytic degradation can be minimized via steric shielding of the ester bonds. Evidence from related bicyclo[2.2.2]octane diesters shows that bulkier alkyl groups (e.g., tert-butyl) reduce water accessibility . Alternatively, encapsulating the compound in hydrophobic matrices (e.g., lipid nanoparticles) extends stability, as demonstrated in drug-delivery studies for structurally similar esters .
Contradictions and Comparative Insights
- Synthetic Yield vs. Purity : Evidence highlights a trade-off between high-yield esterification (using excess ethanol) and purity, as side products like monoesters or cyclized byproducts may form . Researchers should prioritize gradient elution in column chromatography for separation.
- Membrane Performance : While bicyclo[2.2.2]octane-based membranes show low internal resistance in bioelectrochemical systems, their mechanical durability under acidic conditions requires further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
